BenchChemオンラインストアへようこそ!

Pralidoxime Mesylate

Oxime salt selection Solubility Pharmacopoeial compliance

Pralidoxime mesylate (P2S) is the MHRA/EMA-recognized salt form used in UK/EU emergency stockpiles and the Nordic Pharmacopoeia standard. This specific mesylate salt is essential for research requiring European regulatory alignment, formulation consistency with regional clinical practice, or as a baseline comparator for novel oxime reactivator efficacy studies. Procure for reproducible in vitro AChE reactivation assays and benchmark studies against nerve agent or pesticide models.

Molecular Formula C8H12N2O4S
Molecular Weight 232.26 g/mol
CAS No. 154-97-2
Cat. No. B1144186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePralidoxime Mesylate
CAS154-97-2
Molecular FormulaC8H12N2O4S
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-]
InChIInChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4)
InChIKeyWWZYJJGFUIAWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pralidoxime Mesylate CAS 154-97-2: Basic Profile and Procurement Context for Cholinesterase Reactivator Research


Pralidoxime mesylate (CAS 154-97-2), also designated P2S, is a quaternary ammonium oxime that functions as a cholinesterase reactivator. It is the methanesulfonate (mesylate) salt of pralidoxime, with a molecular weight of 232.25 g/mol and molecular formula C8H12N2O4S . The compound is a pyridinium aldoxime that reactivates organophosphate-inhibited acetylcholinesterase (AChE) via nucleophilic attack by its oxime moiety on the phosphorus center of the bound inhibitor [1]. While the pralidoxime chloride salt (2-PAM Cl) is the most widely used form globally and is the FDA-approved salt in the United States, pralidoxime mesylate (P2S) is the pharmacopoeial standard in the United Kingdom and Nordic countries, recognized in the Nordic Pharmacopoeia and utilized in UK emergency stockpiles under MHRA/EMA licensing authority [2][3].

Why Pralidoxime Mesylate Cannot Be Substituted with Other Pralidoxime Salts or Alternative Oximes Without Empirical Justification


Substitution among pralidoxime salts or between pralidoxime and alternative oximes (e.g., obidoxime, HI-6, trimedoxime) introduces quantifiable risks to experimental reproducibility and clinical outcome prediction. Salt form selection directly impacts aqueous solubility, solution stability, and regional regulatory compliance, with pralidoxime chloride exhibiting solubility of 660 mg/mL in water and optimal stability at pH <4.0, while the iodide salt undergoes rapid deterioration at pH 6.0 [1]. Across the oxime class, in vitro reactivation potency against specific organophosphate agents differs by orders of magnitude: obidoxime achieves 20% reactivation of tabun-inhibited human AChE versus only 5% for pralidoxime, while HI-6 and HLö-7 demonstrate substantially higher efficacy than pralidoxime against VX, sarin, soman, and cyclosarin [2][3][4]. No single oxime functions as a universal reactivator across all organophosphate agents, meaning that experimental selection must align with the specific inhibitor being studied rather than defaulting to the most readily available salt form [5].

Quantitative Differentiation Evidence for Pralidoxime Mesylate: Direct Comparisons with Chloride, Iodide Salts, and Alternative Oximes


Salt-Form Solubility and Regulatory Adoption: Pralidoxime Mesylate (640 mg/mL) versus Pralidoxime Chloride (660 mg/mL) and Iodide

Pralidoxime mesylate (P2S) exhibits aqueous solubility of 640 mg/mL at 25°C, comparable to pralidoxime chloride (2-PAM Cl) at 660 mg/mL, with both substantially exceeding the solubility of the iodide salt [1]. Critically, the mesylate salt is the pharmacopoeial standard recognized in the Nordic Pharmacopoeia and is the authorized salt form in UK national emergency stockpiles under MHRA/EMA licensing (1g/5mL injection ampoules), whereas the chloride salt is the USP and FDA-approved form in the United States [2][3]. The iodide salt, despite historical use, demonstrates inferior aqueous solution stability and is no longer available as an oral formulation in the US due to poor oral absorption [4].

Oxime salt selection Solubility Pharmacopoeial compliance Regional regulatory

Pralidoxime Mesylate versus Pralidoxime Chloride: Oxime Content and Molar Potency Equivalence in Antidotal Dosing

The counterion mass contributes differentially to the total molecular weight of pralidoxime salts, directly impacting molar oxime content and dose-equivalence calculations. Pralidoxime chloride (MW 172.6 g/mol) contains 79.5% oxime by weight, whereas pralidoxime mesylate (MW 232.25 g/mol) contains a lower percentage due to the larger mesylate counterion [1]. Consequently, 1 g of pralidoxime chloride delivers approximately 1.5-fold greater oxime molar equivalents than 1 g of pralidoxime mesylate, a difference that necessitates salt-specific dose adjustment in experimental or clinical protocols to achieve equivalent AChE reactivation exposure .

Oxime content Dose equivalence Counterion weight Molar potency

Pralidoxime versus Obidoxime: Quantified Reactivation Efficacy Against Tabun-Inhibited Human Erythrocyte Acetylcholinesterase

In direct comparative in vitro assays using isolated human erythrocyte acetylcholinesterase inhibited by the nerve agent tabun, pralidoxime achieved only 5% reactivation at therapeutically relevant concentrations (10-30 μM), whereas obidoxime achieved 20% reactivation under identical conditions [1]. HLö-7 also achieved approximately 20% reactivation, while HI-6 was similarly ineffective (approximately 5%) as pralidoxime against tabun-inhibited AChE. This four-fold differential in reactivation efficacy against tabun indicates that obidoxime, not pralidoxime, is the preferred reactivator for tabun-specific inhibition studies [2].

Tabun Nerve agent AChE reactivation Obidoxime In vitro comparison

Pralidoxime versus HI-6 and HLö-7: Rank-Order Reactivation Potency Against Sarin, Soman, Cyclosarin, and VX in Human Erythrocyte AChE

Across a panel of nerve agents (soman, sarin, cyclosarin, VX), in vitro reactivation of human erythrocyte AChE followed a consistent potency rank order: HLö-7 > HI-6 > obidoxime > pralidoxime [1]. Against cyclosarin-inhibited AChE, both obidoxime and pralidoxime were characterized as weak reactivators, whereas HI-6 and HLö-7 demonstrated substantially higher efficacy [2]. In VX-inhibited rat brain AChE models, HI-6 and HLö-7 were found to be more efficacious reactivators than pralidoxime and obidoxime [3]. At concentrations corresponding to recommended human doses (10^-4 M), HI-6 demonstrated superior reactivation of sarin-inhibited AChE in whole pig brain, cerebral hemispheres, and cerebellum compared to pralidoxime [4].

Sarin Soman Cyclosarin VX HI-6 HLö-7 Rank-order potency

Pralidoxime Mesylate Concentration-Response Profile for Dimethoate-Inhibited Human Erythrocyte AChE: Threshold and Optimal Reactivation Concentrations

In vitro evaluation of pralidoxime (as mesylate or equivalent active moiety) against human erythrocyte AChE inhibited by the organophosphate pesticide dimethoate established a reactivation threshold of 0.066 mM for partial recovery, with substantially enhanced efficacy observed at 0.70 mM [1]. The protective capacity of pralidoxime declined by 50% within 6 hours post-inhibition and was almost completely lost by 24 hours, underscoring the time-critical nature of reactivation intervention [2]. This concentration-response relationship indicates that standard clinical dosing achieving plasma concentrations of ~4 μg/mL (approximately 0.017 mM) may be suboptimal for dimethoate poisoning, with higher concentrations (up to 0.70 mM, ~40-fold greater) required for maximal in vitro efficacy [3].

Dimethoate Organophosphate pesticide Concentration-response Reactivation threshold

Pralidoxime Salts Pharmacokinetic Elimination Half-Life: 0.8-2.7 Hours in Humans with Normal Renal Function

Pharmacokinetic studies in human volunteers receiving oral pralidoxime salts (chloride, iodide, mesylate) at doses of 1.5-10 g demonstrated a biological half-life of approximately 1.7 hours, calculated from both plasma values and urinary excretion rates [1]. Additional data from poisoned patients indicate an elimination half-life range of 0.8-2.7 hours in individuals with normal renal function [2]. Oral bioavailability is limited, with only 27% of the administered dose recovered in urine, and a 10-fold dose increase produced only a 3.5-fold increase in peak plasma levels [3]. The short half-life necessitates either repeated bolus dosing or continuous infusion to maintain therapeutic concentrations, a consideration equally applicable across salt forms but critical for experimental design in both in vivo models and clinical protocol development [4].

Pharmacokinetics Half-life Elimination Oral absorption

Evidence-Based Application Scenarios for Pralidoxime Mesylate in Research and Procurement


Regulatory-Aligned Procurement for UK, EU, and Nordic Emergency Stockpile or Poisoning Research

Pralidoxime mesylate (P2S) is the pharmacopoeial standard recognized in the Nordic Pharmacopoeia and the authorized salt form in UK national emergency stockpiles under MHRA/EMA licensing (1g/5mL injection ampoules) [1][2]. Researchers conducting studies intended for UK/EU regulatory submission or collaborating with European poison control centers should procure the mesylate salt specifically to ensure regulatory alignment and formulation consistency with regional clinical practice. The chloride salt (2-PAM Cl), while functionally equivalent in AChE reactivation mechanism, is the USP and FDA-approved form and may not satisfy MHRA/EMA documentation requirements for studies under European jurisdiction [3].

Baseline Comparator in Novel Oxime Development and Broad-Spectrum Reactivator Screening

Pralidoxime mesylate serves as the established baseline comparator for evaluating novel oxime reactivators in vitro. Given that pralidoxime consistently ranks lowest in reactivation potency among clinically available oximes against nerve agents (HLö-7 > HI-6 > obidoxime > pralidoxime), it provides a conservative efficacy floor against which candidate compounds can be benchmarked [1][2]. Procurement for this application is justified when the research objective is to demonstrate superiority of a novel reactivator, as pralidoxime's well-characterized potency profile enables clear differentiation from more efficacious H-oximes (HI-6, HLö-7) and bis-pyridinium oximes (obidoxime) [3].

Organophosphate Pesticide (Dimethoate-Class) Inhibition-Reactivation Studies Requiring High Oxime Concentrations

For in vitro studies involving dimethoate or structurally related dimethyl-organophosphate pesticides, pralidoxime mesylate procurement is appropriate with the explicit caveat that effective reactivation concentrations (0.066-0.70 mM) are substantially higher than those required for nerve agent models [1]. Researchers should procure sufficient compound quantities to support concentration-response curves spanning 0.01-1.0 mM, and experimental designs must account for the time-dependent decline in protective capacity (50% reduction by 6 hours post-inhibition) [2]. This application scenario is distinct from nerve agent research, where alternative oximes (obidoxime, HI-6, HLö-7) are indicated based on superior potency [3].

Pharmacokinetic and Formulation Development Studies Requiring Controlled Salt-Form Specification

Pralidoxime mesylate (MW 232.25) differs from pralidoxime chloride (MW 172.6) in both molecular weight and oxime content by weight [1][2]. This approximately 1.5-fold difference in molar oxime equivalents per unit mass must be explicitly controlled in pharmacokinetic, bioequivalence, or formulation studies that involve salt-form comparisons or cross-referencing historical data generated with different salts [3]. Procurement of the mesylate salt is indicated when the study design requires a specific counterion for solubility profiling, stability testing under defined pH conditions, or compatibility with mesylate-specific analytical reference standards [4].

Quote Request

Request a Quote for Pralidoxime Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.